3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid
Description
3-Nitro-4-(3-oxopiperazin-1-yl)benzoic acid is a benzoic acid derivative featuring a nitro group (-NO₂) at the 3-position and a 3-oxopiperazine moiety at the 4-position of the aromatic ring. The benzoic acid backbone provides a carboxylic acid functional group, which enhances hydrogen-bonding capacity and acidity, while the nitro group acts as a strong electron-withdrawing substituent, influencing electronic distribution and reactivity .
Properties
IUPAC Name |
3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c15-10-6-13(4-3-12-10)8-2-1-7(11(16)17)5-9(8)14(18)19/h1-2,5H,3-4,6H2,(H,12,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPSCWCHNVGQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzoic acid derivative followed by the introduction of the piperazinyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of 3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-4-(3-oxo-1-piperazinyl)benzoic acid.
Substitution: Formation of various substituted piperazinyl benzoic acids.
Scientific Research Applications
3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazinyl group can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Benzoic Acid Derivatives
*Calculated based on molecular formulas; exact values may vary.
Key Findings:
This contrasts with triazole-containing analogs (e.g., CAS 162848-24-0), where the heterocycle provides rigidity and metabolic stability but lacks hydrogen-bonding donors . Nitro groups universally enhance electrophilicity and may influence toxicity profiles. Quantitative structure-toxicity relationship (QSTR) models suggest that molecular connectivity indices (e.g., 0JA, 1JA) correlate with oral LD₅₀ in mice for benzoic acid derivatives, though specific data for the target compound are unavailable .
Physicochemical Properties: Solubility: The carboxylic acid group in 3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid improves water solubility compared to ester derivatives (e.g., CAS 1000018-71-2), which are more lipophilic and suited for transmembrane diffusion . Ionization State: Unlike glycine (zwitterionic at isoelectric point) or p-aminobenzoic acid (non-zwitterionic), the 3-oxopiperazine group may adopt a zwitterionic form depending on pH, affecting partitioning behavior in ionic liquids or biological matrices .
Triazole derivatives, in contrast, are explored for antimicrobial activity . Agrochemical Utility: Nitro-aromatic compounds are common in herbicides and insecticides. The ester derivatives (e.g., CAS 71302-98-2) may serve as prodrugs with improved bioavailability .
Biological Activity
3-Nitro-4-(3-oxopiperazin-1-yl)benzoic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a nitro group and a piperazine derivative, this compound exhibits significant anti-inflammatory and analgesic properties, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid is . The structure features:
- A benzoic acid backbone.
- A nitro group at the meta position.
- A 3-oxopiperazin-1-yl substituent at the para position.
This structural arrangement is believed to enhance its pharmacological profile by improving receptor binding affinity, which is crucial for its biological activity.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that 3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid possesses notable anti-inflammatory and analgesic effects. These properties suggest its potential use in pain management therapies, particularly for conditions such as arthritis and other inflammatory disorders.
The exact mechanisms of action are still under investigation, but interaction studies have suggested that the compound may interact with various biological targets. This includes potential modulation of pathways involved in inflammation and pain signaling.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of 3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid, a comparison with other benzoic acid derivatives has been made. The following table summarizes key findings from various studies:
Case Studies
Several case studies have explored the pharmacological applications of similar compounds. For instance, derivatives of benzoic acid have been shown to exhibit varying degrees of anti-cancer activity, with some compounds effectively inhibiting cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest .
Future Directions
Further research is essential to elucidate the precise biological mechanisms and therapeutic potential of 3-nitro-4-(3-oxopiperazin-1-yl)benzoic acid. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To uncover the specific pathways modulated by this compound.
- Structural Modifications : To enhance its pharmacological properties and reduce potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
